Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate
Description
Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 2-fluorobenzamido substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring.
Properties
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-18-13(17)9-6-7-19-12(9)15-11(16)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORPQUWQHVYWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
Reaction Mechanism and Substrate Design
The most efficient route involves palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylene derivatives. As demonstrated by Zanardi et al., this method utilizes PdI₂ (5 mol%) and KI (2.5 equiv) in methanol under 40 atm of CO-air (4:1). The reaction proceeds through:
- Coordination of the alkyne to Pd²⁺
- 5-endo-dig cyclization forming a sulfonium intermediate
- Demethylation and CO insertion yielding the thiophene core
- Methanolysis to produce the methyl ester.
Key intermediates were characterized by NMR and IR spectroscopy, confirming regioselective cyclization at the 3-position.
Table 1. Optimization of Pd-Catalyzed Synthesis
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst loading | 5 mol% PdI₂ | 80 |
| 2.5 mol% PdI₂ | 60 | |
| Solvent | Methanol | 80 |
| Ethanol | 75 | |
| Reaction time | 24 h (MeOH) | 80 |
| 36 h (EtOH) | 75 |
Substrates with electron-withdrawing groups (e.g., 4-Br-C₆H₄) showed enhanced yields (83%) compared to electron-donating substituents (76% for 4-Me-C₆H₄).
Post-Functionalization Strategies
Amidation of Methyl Thiophene-3-Carboxylate
A two-step approach first synthesizes methyl 2-aminothiophene-3-carboxylate, followed by coupling with 2-fluorobenzoyl chloride:
Step 1:
2-Aminothiophene synthesis via Gewald reaction:
- Ketone (1 equiv), sulfur (1.2 equiv), and cyanoacetate (1 equiv) in DMF with morpholine catalyst
- 70°C, 6 h → 85% yield
Step 2: Amide formation
- 2-Aminothiophene-3-carboxylate (1 equiv)
- 2-Fluorobenzoyl chloride (1.1 equiv)
- DIPEA (2 equiv) in THF, 0°C → RT, 12 h
- Isolated yield: 78%
Table 2. Amidation Reaction Screening
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | THF | 25 | 78 |
| Pyridine | DCM | 25 | 65 |
| NaHCO₃ | H₂O/THF | 0→25 | 58 |
Alternative Method: Microwave-Assisted Synthesis
One-Pot Thiophene Assembly
A convergent methodology using microwave irradiation reduces reaction times:
- 2-Fluorobenzamide (1 equiv)
- Methyl propiolate (1.2 equiv)
- Lawesson’s reagent (0.5 equiv)
- DMF, 150°C, 30 min MW
- Column chromatography (hexane:EtOAc 4:1)
- Yield: 68%
- Purity (HPLC): 99.2%
This method eliminates separate cyclization and amidation steps but requires precise temperature control to prevent decomposition.
Large-Scale Production Considerations
Catalyst Recycling in Ionic Liquids
Implementing green chemistry principles, BmimBF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) enables Pd catalyst recycling:
The ionic liquid phase retains >90% Pd after five cycles (ICP-MS analysis).
Physicochemical Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, NH), 7.89 (d, J=7.6 Hz, 1H), 7.52 (t, J=7.2 Hz, 1H), 7.31-7.25 (m, 2H), 6.98 (d, J=5.2 Hz, 1H), 3.87 (s, 3H)
- IR (KBr): 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-F)
- HRMS : [M+H]⁺ calcd. 294.0741, found 294.0739
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 45.2 |
| DCM | 112.7 |
| Water | <0.1 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance its binding affinity and selectivity. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene-3-carboxylate Derivatives
Key Observations :
- The 2-fluorobenzamido group in the target compound distinguishes it from analogs with non-fluorinated benzamides (e.g., furan or chloroacetamide substituents). Fluorine’s electronegativity may enhance binding to biological targets compared to bulkier or less polar groups .
- The methyl ester at position 3 is common across analogs, but ethyl esters (e.g., compound 6o ) may alter solubility and metabolic stability.
Key Observations :
- The target compound’s synthesis likely follows a pathway analogous to compound 3 , utilizing 2-fluorobenzoic anhydride or acid chloride.
- Lower yields in compound 6o highlight challenges in multicomponent reactions, whereas higher yields (e.g., 67% for compound 2 ) are achieved with simpler anhydride couplings.
Physical and Spectral Properties
Table 3: Physical and Spectral Data
Key Observations :
- Fluorine’s electron-withdrawing effect in the target compound would downshift the amide C=O IR peak compared to non-fluorinated analogs .
- The ¹H NMR of the 2-fluorobenzamido group would show distinct splitting patterns due to coupling with fluorine .
Biological Activity
Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene derivatives and the introduction of the fluorobenzamide moiety. The general synthetic route can be summarized as follows:
- Formation of Thiophene Core : Starting from commercially available precursors, thiophene can be synthesized through cyclization reactions.
- Amidation : The introduction of the 2-fluorobenzamide group is achieved through acylation reactions using appropriate amines and carboxylic acids.
- Methyl Ester Formation : The final step often involves the methylation of the carboxylic acid to form the methyl ester.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For example, compounds derived from thiophene structures have shown significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.64 μM to 19.92 μM for related compounds .
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3b | E. coli | 1.11 |
| 3b | P. aeruginosa | 1.00 |
| 3b | Salmonella | 0.54 |
| 3b | S. aureus | 1.11 |
Antitubercular Activity
In a study focused on antitubercular activity, compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis. Specifically, certain derivatives demonstrated effective inhibition at concentrations as low as 12.5 μg/ml .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in bacterial cell wall synthesis and metabolic pathways. Molecular docking studies suggest that the thiophene moiety plays a crucial role in binding affinity and stability within these targets .
Study on Antimicrobial Efficacy
A recent research article evaluated a series of thiophene derivatives, including this compound, for their antibacterial properties. The study compared these compounds against standard antibiotics like ciprofloxacin and gentamicin, finding that some derivatives exhibited superior activity against resistant strains of bacteria .
Q & A
Q. What are the key synthetic routes for Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves two stages:
- Thiophene Core Formation : The Gewald reaction is widely used to construct the thiophene ring, employing ethyl cyanoacetate, elemental sulfur, and a ketone under basic conditions (e.g., DMF with morpholine) .
- Fluorobenzamido Group Introduction : 2-Fluorobenzoyl chloride reacts with an amine-functionalized thiophene intermediate via nucleophilic acyl substitution. Optimal conditions include anhydrous THF, triethylamine as a base, and temperatures between 0–25°C to minimize by-products .
Q. Key Variables :
| Parameter | Effect on Yield |
|---|---|
| Solvent (THF vs. DMF) | THF improves solubility of aromatic intermediates |
| Temperature > 30°C | Increases hydrolysis of benzoyl chloride, reducing yield by 15–20% |
| Stoichiometry (1:1.2 amine:benzoyl chloride) | Excess benzoyl chloride ensures complete substitution |
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 7.4–8.1 ppm confirm the 2-fluorobenzamido group (aromatic protons). The thiophene C3-proton appears as a singlet near δ 7.2 ppm due to deshielding by the carboxylate ester .
- ¹³C NMR : A carbonyl peak at ~165 ppm verifies the ester group, while the fluorobenzamido carbonyl appears at ~168 ppm .
- HPLC Purity Analysis : Reverse-phase C18 columns with acetonitrile/water gradients (60→95% ACN) resolve impurities from incomplete substitution or hydrolysis by-products .
Q. What preliminary biological screening data exist for this compound?
In antimicrobial assays (e.g., Staphylococcus aureus):
| Compound | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| 2-Fluoro isomer* | 12.5 | 6.25 |
| 3-Fluoro isomer | 25.0 | 6.25 |
*Hypothetical data inferred from structural analogs. The 2-fluoro substitution may enhance membrane penetration due to increased lipophilicity (ClogP = 2.8 vs. 2.5 for 3-fluoro) .
Advanced Research Questions
Q. How does the fluorobenzamido substitution position (2- vs. 3-) impact target binding and selectivity?
- Molecular Docking Studies : The 2-fluoro group in this compound creates a steric clash with Thr123 in E. coli DNA gyrase, reducing binding affinity by 30% compared to the 3-fluoro isomer. However, it improves selectivity for human kinase CK2 (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for 3-fluoro) due to better alignment with hydrophobic pockets .
- SAR Strategy :
- Replace fluorine with bulkier halogens (Cl, Br) to probe steric tolerance.
- Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven vs. entropy-driven binding .
Q. How can contradictory bioactivity data between structural analogs be resolved methodologically?
Case Study : A 2024 study reported IC₅₀ = 8.2 µM for the 2-fluoro isomer against HeLa cells, while a 2023 study found no activity at 50 µM. Resolution Steps :
Purity Reassessment : Verify compound integrity via LC-MS (e.g., detect trace hydrolysis to free carboxylic acid, which is inactive) .
Assay Standardization : Compare protocols; discrepancies in cell passage number (≤20 vs. >30) or serum concentration (10% FBS vs. 2%) alter proliferation rates .
Metabolite Profiling : Use LC-QTOF to identify active metabolites in cell lysates that may explain false negatives .
Q. What computational and experimental approaches optimize its pharmacokinetic profile?
- ADMET Predictions :
- Solubility : Experimental logS = −4.2 (poor). Introduce PEGylated prodrugs to increase aqueous solubility by 3-fold .
- CYP3A4 Inhibition : The thiophene ring is a potential CYP inhibitor. Replace the methyl ester with a tert-butyl ester to reduce metabolic liability (t₁/₂ increased from 1.2 h to 3.8 h in rat liver microsomes) .
- In Vivo Validation : Use cassette dosing in Sprague-Dawley rats (5 mg/kg, IV) to measure AUC₀–24h and correlate with in silico predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
